![molecular formula C22H16N2O4 B2746022 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-furoate CAS No. 477857-28-6](/img/structure/B2746022.png)
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-furoate” is a chemical compound with the molecular formula C22H16N2O4 . It has a molecular weight of 372.38 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a phenyl ring, which is further connected to a furoate group .Scientific Research Applications
Metal-Free Synthesis Techniques
An efficient and metal-free method has been developed for the synthesis of polysubstituted pyrrole derivatives, showcasing the versatility of related compounds in organic synthesis under environmentally friendly conditions (Amrendra Kumar, Rāmānand, & N. Tadigoppula, 2017).
Aldose Reductase Inhibitors
Pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the mentioned compound, have shown significant activity as aldose reductase inhibitors, suggesting potential for therapeutic application in conditions exacerbated by aldose reductase activity (C. La Motta et al., 2007).
Electrophosphorescent Device Efficiency
Research into methoxyl modification of related structures has led to the development of highly efficient green- and orange-emitting electrophosphorescent devices, highlighting the compound's relevance in materials science and engineering (Zhimin Yan et al., 2017).
Corrosion Inhibition
New pyridopyrimidinones derivatives have been synthesized and characterized for their effectiveness as corrosion inhibitors, showcasing the potential of related compounds in protecting materials against corrosion (Y. Abdallah, K. Shalabi, & Nesma M. Bayoumy, 2018).
Anticancer Properties
A novel class of terpyridine-skeleton molecules, including derivatives of the compound , have shown promising results in inhibiting tumor growth and metastasis, indicating potential applications in cancer therapy (Hanbyeol Kwon et al., 2015).
properties
IUPAC Name |
[4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-26-17-8-4-15(5-9-17)19-12-13-23-21(24-19)16-6-10-18(11-7-16)28-22(25)20-3-2-14-27-20/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRHHJJABFEMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

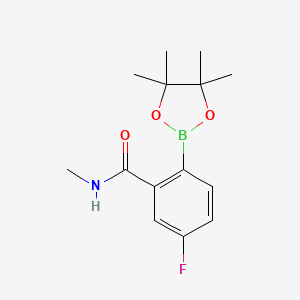
![N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2745941.png)
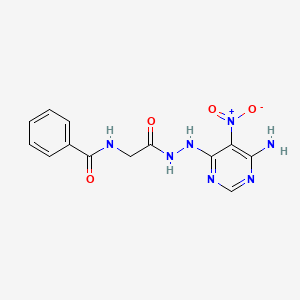
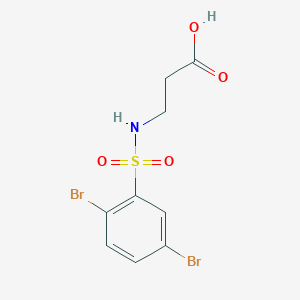
![4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid](/img/structure/B2745945.png)
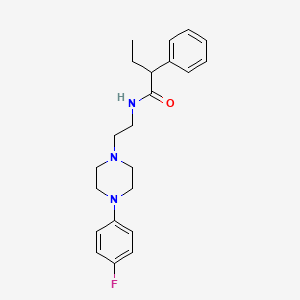
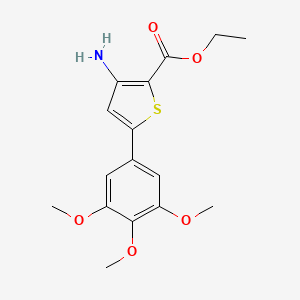
![(E)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-3-buten-2-one](/img/structure/B2745952.png)
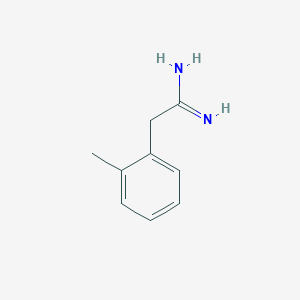
![1-(4-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745956.png)
![3-[4-(2-Chloropyridine-3-amido)phenyl]propanoic acid](/img/structure/B2745958.png)
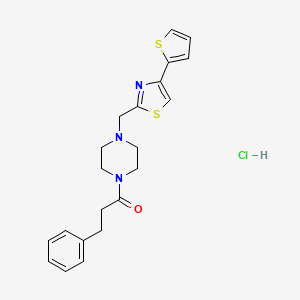
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2745961.png)
![4-(diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745962.png)